1-Bromo-3-(cyclopropylsulfonyl)benzene
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Overview
Description
1-Bromo-3-(cyclopropylsulfonyl)benzene is an organic compound with the molecular formula C9H9BrO2S It is a brominated benzene derivative where a bromine atom is substituted at the 1-position and a cyclopropylsulfonyl group is substituted at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopropylsulfonyl)benzene typically involves the bromination of 3-(cyclopropylsulfonyl)benzene. The bromination reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclopropylsulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where the bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the cyclopropylsulfonyl group to form sulfonic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Reduction Products: Sulfides and other reduced derivatives.
Scientific Research Applications
1-Bromo-3-(cyclopropylsulfonyl)benzene has several applications in scientific research, including:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopropylsulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The bromine atom and the cyclopropylsulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
1-Bromo-4-(cyclopropylsulfonyl)benzene: Similar structure but with the cyclopropylsulfonyl group at the 4-position.
1-Chloro-3-(cyclopropylsulfonyl)benzene: Chlorine atom instead of bromine.
3-(Cyclopropylsulfonyl)benzene: Lacks the bromine atom.
Properties
IUPAC Name |
1-bromo-3-cyclopropylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHGXRQPQNGBME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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